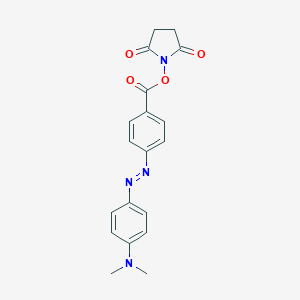

dabcyl SE dye

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[4-(dimethylamino)phenyl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-22(2)16-9-7-15(8-10-16)21-20-14-5-3-13(4-6-14)19(26)27-23-17(24)11-12-18(23)25/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOVDNBDQHYNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400841 | |

| Record name | 1-[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146998-31-4 | |

| Record name | 1-[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DABCYL SE: A Comprehensive Technical Guide for FRET-Based Assay Development

Abstract: This in-depth technical guide provides a comprehensive overview of 4-((4-(dimethylamino)phenyl)azo)benzoic acid, succinimidyl ester (DABCYL SE), a paramount tool in biochemical and molecular biology research. We will dissect its core chemical properties, elucidate the mechanism of fluorescence quenching via Förster Resonance Energy Transfer (FRET), and present detailed, field-proven protocols for its conjugation to biomolecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage DABCYL SE for the creation of robust and sensitive assays, including molecular beacons and protease activity sensors.

Introduction: The Role of Dark Quenchers in Modern Biological Assays

In the realm of fluorescence-based detection, the ability to modulate a fluorescent signal in response to a specific biological event is of utmost importance. DABCYL SE has emerged as a critical reagent in this field, functioning as a non-fluorescent "dark" quencher. Its primary role is to accept energy from an excited fluorophore and dissipate it as heat, rather than re-emitting it as light.[1] This characteristic is highly advantageous as it eliminates the potential for background fluorescence, thereby significantly enhancing the signal-to-noise ratio of an assay. The succinimidyl ester (SE) functional group of DABCYL SE provides a convenient and efficient means of covalently attaching this quencher to primary and secondary amines present in a wide range of biomolecules, including proteins, peptides, and modified nucleic acids.[2]

Core Principles: Physicochemical and Spectral Properties of DABCYL SE

Understanding the fundamental properties of DABCYL SE is crucial for the rational design of effective FRET probes. DABCYL is an azo dye characterized by a broad visible absorption spectrum, making it a versatile quencher for a variety of commonly used fluorophores.

Table 1: Physicochemical and Spectral Data for DABCYL SE

| Property | Value | Source |

| Chemical Name | 4-((4-(dimethylamino)phenyl)azo)benzoic acid, succinimidyl ester | [3] |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [2][3] |

| Molecular Weight | 366.4 g/mol | [2][3] |

| Maximum Absorption (λmax) | ~453 nm | [1][4][5] |

| Molar Extinction Coefficient (at λmax) | ~32,000 M⁻¹cm⁻¹ | [4][5] |

| Optimal Quenching Range | 380-530 nm | [1][5] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [2] |

| Target Functional Group | Primary and secondary aliphatic amines (-NH₂) | [2][6] |

Mechanism of Action: Förster Resonance Energy Transfer (FRET)

DABCYL functions as a quencher through the mechanism of Förster Resonance Energy Transfer (FRET), a non-radiative process of energy transfer between two light-sensitive molecules.[7] The efficiency of this process is governed by several key factors:

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor (DABCYL).[7][8][9]

-

Proximity: The donor and acceptor molecules must be in close proximity, typically between 10 and 100 Å.[9] The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor.

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be in a favorable orientation.

In a typical FRET-based assay, a biomolecule is dual-labeled with a fluorescent donor and a DABCYL acceptor. In the initial, intact state, the close proximity of the two moieties allows for efficient FRET, resulting in the quenching of the donor's fluorescence. When a specific biological event, such as enzymatic cleavage, disrupts the integrity of the biomolecule, the donor and acceptor are separated.[10][11] This separation prevents FRET from occurring, leading to a measurable increase in the donor's fluorescence emission.[12]

Sources

- 1. genelink.com [genelink.com]

- 2. DABCYL SE (CAS 146998-31-4) | Abcam [abcam.com]

- 3. dabcyl SE dye | C19H18N4O4 | CID 4206604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DABCYL, General Purpose Quencher; 3' Modification-7371 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bachem.com [bachem.com]

- 8. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair [mdpi.com]

- 9. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00318E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]

- 12. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DABCYL Succinimidyl Ester: Principles and Applications in Biomolecule Labeling

This guide provides a comprehensive technical overview of DABCYL succinimidyl ester, a non-fluorescent quencher widely employed in the design of probes for fluorescence resonance energy transfer (FRET) assays. We will delve into its chemical structure and properties, the mechanism of fluorescence quenching, and provide detailed, field-proven protocols for the labeling of peptides and oligonucleotides. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage DABCYL-based FRET probes in their work.

The Core of Quenching: Understanding DABCYL Succinimidyl Ester

DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a dark quencher, meaning it absorbs energy from a fluorescent donor molecule and dissipates it primarily as heat, without emitting light of its own.[1] This property is highly advantageous in FRET-based assays as it leads to a lower background signal and a higher signal-to-noise ratio compared to fluorescent quenchers.[2][3] The succinimidyl ester (SE) functional group makes DABCYL amine-reactive, enabling its covalent conjugation to primary amines present in biomolecules such as the N-terminus of proteins or the amino groups of lysine residues.[4][5]

Chemical Structure and Properties

DABCYL succinimidyl ester is an orange-red solid soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate | |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [7] |

| Molecular Weight | 366.37 g/mol | [4][5][7] |

| CAS Number | 146998-31-4 | [4][7][8] |

| Appearance | Orange-red powder | [7] |

| Solubility | Soluble in DMSO | [6] |

| Maximum Absorption (λmax) | ~453 nm | [9][10] |

| Quenching Range | 380-530 nm | [9] |

The chemical structure of DABCYL succinimidyl ester is depicted below.

Caption: Chemical structure of DABCYL succinimidyl ester.

The Principle of Fluorescence Quenching

DABCYL functions as a quencher in FRET by absorbing the emission energy of a nearby fluorophore.[11][12] This non-radiative energy transfer occurs when the emission spectrum of the donor fluorophore overlaps with the absorption spectrum of the DABCYL acceptor.[11][12] The efficiency of this process is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 10-100 Å.[13]

In a typical FRET-based assay, a fluorophore (donor) and DABCYL (acceptor) are attached to the same molecule (e.g., a peptide or oligonucleotide). In the intact state, the donor and acceptor are in close proximity, leading to efficient quenching of the donor's fluorescence. Upon a specific event, such as enzymatic cleavage of a peptide substrate or hybridization of a molecular beacon, the donor and acceptor are separated. This separation disrupts FRET, resulting in an increase in the donor's fluorescence emission, which can be measured to monitor the event in real-time.

Caption: Amine-reactive labeling with DABCYL succinimidyl ester.

Labeling Peptides

This protocol provides a general guideline for labeling peptides with DABCYL succinimidyl ester. Optimization may be required depending on the specific peptide sequence and its solubility.

Materials:

-

DABCYL succinimidyl ester

-

Anhydrous DMSO

-

Peptide containing a primary amine (N-terminal or lysine side chain)

-

0.1 M Sodium bicarbonate buffer, pH 8.3

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Prepare Peptide Solution: Dissolve the peptide in the 0.1 M sodium bicarbonate buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amine-containing substances like Tris. [14]2. Prepare DABCYL Stock Solution: Immediately before use, dissolve DABCYL succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL. [15]Protect the solution from light.

-

Labeling Reaction: Add a 5-10 fold molar excess of the DABCYL stock solution to the peptide solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.

-

Purification: Purify the DABCYL-labeled peptide from unreacted DABCYL and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC). [16]The hydrophobic nature of DABCYL aids in its separation from the unlabeled peptide. [17]

Labeling Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' terminus.

Materials:

-

DABCYL succinimidyl ester

-

Anhydrous DMSO

-

Amine-modified oligonucleotide

-

0.1 M Sodium bicarbonate buffer, pH 8.3 (or other suitable amine-free buffer)

-

Purification system (e.g., RP-HPLC or PAGE)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a concentration of 100-500 µM. It is crucial to ensure that the oligonucleotide solution is free of ammonia, which can react with the succinimidyl ester. [15]2. Prepare DABCYL Stock Solution: Prepare a fresh 10 mg/mL solution of DABCYL succinimidyl ester in anhydrous DMSO.

-

Labeling Reaction: Add a 10-20 fold molar excess of the DABCYL stock solution to the oligonucleotide solution.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

-

Purification: Purify the DABCYL-labeled oligonucleotide using either RP-HPLC or polyacrylamide gel electrophoresis (PAGE). [16]RP-HPLC is often preferred for dye-labeled oligonucleotides due to the hydrophobicity of the dye. [17][18]

Characterization of DABCYL-Conjugates

After purification, it is essential to characterize the DABCYL-labeled biomolecule to confirm successful conjugation and determine the degree of labeling.

HPLC Analysis

RP-HPLC is a powerful tool for assessing the purity of the DABCYL conjugate. [16][17]The labeled product will have a longer retention time than the unlabeled starting material due to the increased hydrophobicity imparted by the DABCYL moiety. By comparing the chromatograms of the starting material and the purified product, the success of the labeling reaction can be confirmed.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the covalent attachment of the DABCYL group and to determine the exact mass of the conjugate. [19][20][21]The expected mass increase upon conjugation with one DABCYL molecule is approximately 349.38 Da (the mass of DABCYL minus the mass of a hydrogen atom).

Experimental Workflow Summary

The overall workflow for labeling a biomolecule with DABCYL succinimidyl ester and characterizing the final product is summarized in the diagram below.

Caption: General workflow for DABCYL conjugation and analysis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - pH of the reaction buffer is too low.- Presence of primary amines in the buffer.- Hydrolysis of the succinimidyl ester. | - Ensure the reaction pH is between 7.5 and 8.5.- Use an amine-free buffer.- Prepare the DABCYL-SE solution immediately before use. |

| Poor Separation During Purification | - Inappropriate HPLC column or gradient. | - Optimize the RP-HPLC method (e.g., gradient, column chemistry). |

| Multiple Peaks in HPLC of Purified Product | - Incomplete reaction or side reactions.- Instability of the labeled product. | - Optimize the reaction time and stoichiometry.- Ensure proper storage of the conjugate (protected from light, at -20°C). |

Conclusion

DABCYL succinimidyl ester is a valuable tool for the development of FRET-based probes for a wide range of biological applications. Its properties as a dark quencher and its reactivity towards primary amines make it a versatile reagent for labeling peptides and oligonucleotides. By following the detailed protocols and characterization methods outlined in this guide, researchers can confidently generate high-quality DABCYL-labeled biomolecules for their specific research needs.

References

-

metabion. Dabcyl. [Link]

-

ACS Publications. Hydrodabcyl: A Superior Hydrophilic Alternative to the Dark Fluorescence Quencher Dabcyl. [Link]

-

Glen Research. Expanding Our Repertoire of Dark Quenchers: Black Hole Quenchers. [Link]

-

ChemBK. DABCYL-NHS. [Link]

-

LifeTein Peptide Blog. Fluorescent Labeling Pairs with EDANS and DABCYL. [Link]

-

ResearchGate. Dynamic or static quenching of fluorescein/dabcyl and Cy5/BHQ-3?. [Link]

-

MDPI. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. [Link]

-

Stratech. Oligonucleotide Labeling Reagents. [Link]

-

Pharmaffiliates. CAS No : 146998-31-4| Chemical Name : DABCYL-N-Succinimidyl Ester. [Link]

-

ResearchGate. (PDF) Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. [Link]

-

Stratech. Peptide Labeling Reagents. [Link]

-

PubMed Central. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

-

Agilent. Characterizing Antibody-Drug Conjugates and Assigning Drug Conjugation Sites. [Link]

-

PubMed. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. [Link]

-

LCGC International. Perspectives and Characterization on Antibody–Drug Conjugates. [Link]

-

NIH. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry. [Link]

-

Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

-

LubioScience. Fluorescent Dyes for Labeling Peptides. [Link]

-

PubMed. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. [Link]

-

ResearchGate. (PDF) Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography. [Link]

-

Agilent. Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. [Link]

-

Sartorius. Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. [Link]

-

ResearchGate. HPLC purification chromatograms of oligonucleotides coupled to dabcyl... [Link]

Sources

- 1. genelink.com [genelink.com]

- 2. Dabcyl-3' Oligo Modifications from Gene Link [genelink.com]

- 3. glenresearch.com [glenresearch.com]

- 4. DABCYL succinimidyl ester [4-((4-(Dimethylamino)phenyl)azo)benzoic acid, succinimidyl ester] *CAS 146998-31-4* | AAT Bioquest [aatbio.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. DABCYL-N-Succinimidyl Ester extrapure, 98% | CymitQuimica [cymitquimica.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. metabion.com [metabion.com]

- 10. DABCYL, General Purpose Quencher; 3' Modification-7371 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. lifetein.com [lifetein.com]

- 14. biotium.com [biotium.com]

- 15. Fluorescent Peptide Labeling Reagents | AAT Bioquest [aatbio.com]

- 16. Oligonucleotide Purification [sigmaaldrich.com]

- 17. labcluster.com [labcluster.com]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

DABCYL SE Dye: A Comprehensive Technical Guide to its Mechanism of Action and Application

Abstract: This in-depth technical guide provides a comprehensive overview of the DABCYL SE dye, a critical tool in molecular biology and drug development. We will delve into the core mechanism of action, focusing on the chemistry of its succinimidyl ester group and its function as a non-fluorescent quencher. This guide is intended for researchers, scientists, and professionals in the field who seek to leverage DABCYL-based assays for applications such as protease activity monitoring, nucleic acid hybridization, and receptor-ligand binding studies.

Introduction to DABCYL as a Molecular Quencher

DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore, often referred to as a "dark quencher," widely employed in fluorescence-based assays.[1][2][3] Unlike fluorescent quenchers that can contribute to background signal, DABCYL absorbs the energy from a nearby fluorophore and dissipates it as heat, resulting in a higher signal-to-noise ratio in "turn-on" fluorescence assays.[1] The succinimidyl ester (SE) derivative of DABCYL is a reactive form that specifically targets primary aliphatic amines, such as the N-terminus of proteins or amine-modified oligonucleotides, allowing for stable covalent labeling.[4][5][6]

The utility of DABCYL lies in its broad absorption spectrum, with a maximum absorbance around 453 nm, which overlaps with the emission spectra of a wide range of common fluorophores, including fluorescein (FAM), EDANS, and various cyanine dyes.[7][8][9] This spectral overlap is a critical requirement for efficient Förster Resonance Energy Transfer (FRET), the primary mechanism by which DABCYL quenches fluorescence.[9][10][11]

The Core Mechanism: Covalent Labeling via Succinimidyl Ester Chemistry

The DABCYL SE dye facilitates the covalent attachment of the DABCYL moiety to biomolecules through a well-defined chemical reaction. The succinimidyl ester is a highly reactive group that readily undergoes nucleophilic substitution with primary amines to form a stable amide bond.[6][12]

The Reaction Pathway

The reaction proceeds as follows:

-

Nucleophilic Attack: The primary amine on the target biomolecule (e.g., the ε-amino group of a lysine residue or an amine-modified DNA probe) must be in a non-protonated state to act as a nucleophile. It attacks the carbonyl carbon of the succinimidyl ester.[12][13]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.

-

Leaving Group Departure: The N-hydroxysuccinimide (NHS) group is an excellent leaving group and is subsequently released.[14]

-

Amide Bond Formation: The final product is a stable amide bond linking the DABCYL molecule to the target biomolecule.[6][15]

Figure 1: Reaction of DABCYL SE with a primary amine.

Critical Parameters for Successful Labeling

To ensure optimal labeling efficiency and specificity, several experimental parameters must be carefully controlled.

| Parameter | Recommended Range | Rationale |

| pH | 7.2 - 9.0 | The labeling reactions of amines with succinimidyl esters are strongly pH-dependent.[16] The primary amine must be in its deprotonated, nucleophilic state (R-NH₂) for the reaction to occur. At lower pH, the amine is protonated (R-NH₃⁺), rendering it non-nucleophilic.[13] At pH values above 9.0, hydrolysis of the succinimidyl ester becomes a significant competing reaction, reducing labeling efficiency.[12] |

| Temperature | Room Temperature (20-25°C) | The reaction is typically performed at room temperature. For sensitive biomolecules, the reaction can be carried out at 4°C, though this will require a longer incubation time.[12] |

| Molar Ratio | 10- to 20-fold molar excess of DABCYL SE to biomolecule | A molar excess of the dye is used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.[13] |

| Solvent | Anhydrous, amine-free solvent (e.g., DMF, DMSO) | DABCYL SE is hydrophobic and should be dissolved in a dry, polar aprotic solvent to prevent hydrolysis before it is added to the aqueous reaction buffer containing the biomolecule.[13][16][17] |

| Buffers | Phosphate, Borate, Bicarbonate | Amine-free buffers should be used as buffers containing primary amines, such as Tris, will compete for reaction with the NHS ester.[12][13][16] |

The Quenching Mechanism: Förster Resonance Energy Transfer (FRET)

DABCYL functions as a quencher primarily through the mechanism of Förster Resonance Energy Transfer (FRET).[10][18][19] FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor fluorophore and an acceptor chromophore (in this case, DABCYL), when they are in close proximity (typically 1-10 nm).[10][18][19][20]

Principles of FRET-based Quenching

The efficiency of FRET is governed by several factors:

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor (DABCYL).[9][10][11][20]

-

Distance: The rate of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[10][19][21] This exquisite distance dependence makes FRET a "spectroscopic ruler".[18][19]

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.[10]

In a typical FRET-based assay using a DABCYL quencher, a fluorophore (the donor) and DABCYL (the acceptor) are attached to the same molecule or to two different molecules that interact. When the fluorophore is excited, it transfers its energy to the nearby DABCYL molecule, which then dissipates this energy as heat.[1] As a result, the fluorescence of the donor is quenched. Any event that increases the distance between the fluorophore and DABCYL, such as enzymatic cleavage of a peptide substrate, will disrupt FRET, leading to an increase in fluorescence.[18][20]

Figure 2: FRET-based quenching by DABCYL.

Experimental Protocol: Labeling a Peptide with DABCYL SE

This protocol provides a general guideline for labeling a peptide with DABCYL SE. The specific amounts and volumes should be optimized for the particular peptide and application.[16]

Materials:

-

DABCYL SE dye

-

Peptide with a primary amine (e.g., N-terminal amine or lysine side chain)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., HPLC, gel filtration)

Procedure:

-

Prepare DABCYL SE Stock Solution: Allow the vial of DABCYL SE to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[6][13] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh and protected from light.[16]

-

Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2-5 mg/mL.[6][13] Ensure the buffer is free of primary amines.[13][16]

-

Labeling Reaction: a. While gently vortexing the peptide solution, slowly add a 10- to 15-fold molar excess of the DABCYL SE stock solution.[13] b. Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6][13]

-

Purification: a. Purify the DABCYL-labeled peptide from unreacted dye and byproducts using a suitable chromatography method. b. For peptides, reverse-phase HPLC is often the method of choice. Monitor the elution profile at the absorbance maximum of DABCYL (around 453 nm) and the peptide (typically 220 nm or 280 nm).

-

Characterization: Confirm the successful labeling and purity of the final product using techniques such as mass spectrometry and UV-Vis spectroscopy.

Applications in Research and Drug Development

The unique properties of DABCYL have led to its widespread use in various applications:

-

Protease Assays: A fluorophore and DABCYL are placed on opposite sides of a protease cleavage site in a peptide substrate. In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is separated from DABCYL, resulting in a fluorescent signal that is proportional to the enzyme activity.[8] This is widely used for inhibitor screening.[8]

-

Molecular Beacons: These are hairpin-shaped oligonucleotide probes with a fluorophore on one end and DABCYL on the other. In the absence of a complementary target sequence, the hairpin structure keeps the fluorophore and quencher in close proximity, quenching fluorescence.[1][22] Hybridization to the target sequence forces the hairpin to open, separating the fluorophore and quencher and leading to fluorescence.

-

Immunoassays and Binding Studies: DABCYL can be used to label antibodies or ligands to study binding events. A change in fluorescence upon binding can be used to quantify the interaction.[18]

-

Cellular Uptake Studies: DABCYL has been shown to enhance the cellular uptake of cell-penetrating peptides, making it a useful tool for studying the delivery of synthetic proteins and other cargoes into living cells.[23][24]

Conclusion

DABCYL SE is a powerful and versatile tool for the specific labeling of biomolecules. Its ability to act as a non-fluorescent "dark" quencher through a FRET-based mechanism has enabled the development of highly sensitive and specific assays for a wide range of biological processes. A thorough understanding of its reaction chemistry and quenching mechanism is essential for the successful design and implementation of these assays in research and drug development.

References

-

Wikipedia. (n.d.). Förster resonance energy transfer. Retrieved from [Link]

-

Teledyne Vision Solutions. (n.d.). Förster Resonance Energy Transfer (FRET). Retrieved from [Link]

-

Martins, P. M., et al. (2019). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. MDPI. Retrieved from [Link]

-

Sun, Y., et al. (2011). Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells. PMC - NIH. Retrieved from [Link]

-

Evident Scientific. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Microscopy. Retrieved from [Link]

-

Glen Research. (2003). Expanding Our Repertoire of Dark Quenchers: Black Hole Quenchers. Glen Report 17.1. Retrieved from [Link]

-

LifeTein. (2025). Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog. Retrieved from [Link]

-

Martins, P. M., et al. (2019). (PDF) Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Retrieved from [Link]

-

Dong, M., et al. (2014). Spectral properties of EDANS-Dabcyl pair and the flowchart of the experimental design. Figshare. Retrieved from [Link]

-

Bombarda, E., et al. (2017). Hydrodabcyl: A Superior Hydrophilic Alternative to the Dark Fluorescence Quencher Dabcyl. Analytical Chemistry - ACS Publications. Retrieved from [Link]

-

Merck Millipore. (n.d.). Peptide Labeling. Retrieved from [Link]

-

PubChem - NIH. (n.d.). dabcyl SE dye. Retrieved from [Link]

-

de Groot, A. M., et al. (2021). Structure–Uptake Relationship Study of DABCYL Derivatives Linked to Cyclic Cell‐Penetrating Peptides for Live‐Cell Delivery of Synthetic Proteins. PMC - NIH. Retrieved from [Link]

-

Bombarda, E., et al. (2017). Hydrodabcyl: A Superior Hydrophilic Alternative to the Dark Fluorescence Quencher Dabcyl. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. pH dependence of the molar absorbance of dabcyl (1) at 20 °C.... Retrieved from [Link]

-

Kempf, O., et al. (2021). Chemoselective Attachment of the Water-Soluble Dark Quencher Hydrodabcyl to Amino Groups in Peptides and Preservation of Its Spectroscopic Properties over a Wide pH Range. ACS Omega. Retrieved from [Link]

-

Bánóczi, Z., et al. (2021). Cell-Penetrating Dabcyl-Containing Tetraarginines with Backbone Aromatics as Uptake Enhancers. PMC - NIH. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]

-

Stratech. (n.d.). Peptide Labeling Reagents. Retrieved from [Link]

-

Hutanu, D., et al. (2013). Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. DABCYL-DBCO | AAT Bioquest [aatbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DABCYL SE (CAS 146998-31-4) | Abcam [abcam.com]

- 6. biotium.com [biotium.com]

- 7. DABCYL, General Purpose Quencher; 3' Modification-7371 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 8. lifetein.com [lifetein.com]

- 9. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 10. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 11. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair | MDPI [mdpi.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]

- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 14. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 16. Fluorescent Peptide Labeling Reagents | AAT Bioquest [aatbio.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. teledynevisionsolutions.com [teledynevisionsolutions.com]

- 19. ossila.com [ossila.com]

- 20. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 21. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sg.idtdna.com [sg.idtdna.com]

- 23. Structure–Uptake Relationship Study of DABCYL Derivatives Linked to Cyclic Cell‐Penetrating Peptides for Live‐Cell Delivery of Synthetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell-Penetrating Dabcyl-Containing Tetraarginines with Backbone Aromatics as Uptake Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dabcyl Quencher: Photophysics, Mechanisms, and Assay Design

This guide provides a comprehensive technical overview of the Dabcyl (4-(4′-dimethylaminophenylazo)benzoic acid) quencher, a foundational tool in the field of fluorescence-based molecular assays. We will delve into the core photophysical properties that define its absorption spectrum, explore the dual mechanisms through which it quenches fluorescence, and provide field-proven insights for its effective application in probe design and experimental workflows. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescence resonance energy transfer (FRET) and other quenching-based techniques for biomolecular analysis.

The Principle of Fluorescence Quenching and the Role of Dark Quenchers

Fluorescence-based assays are pillars of modern biological research, prized for their high sensitivity.[1] The modulation of a fluorescent signal is often achieved through quenching, a process where the energy from an excited fluorophore is dissipated non-radiatively, preventing the emission of a photon.[2] Quenchers can be fluorescent themselves, but this often introduces background signal, complicating data analysis.[3]

This challenge led to the development of "dark quenchers," non-fluorescent chromophores that absorb the energy from a donor fluorophore and dissipate it primarily as heat.[4] Dabcyl was one of the first and remains a widely used dark quencher.[3][5] The primary advantages of employing a dark quencher like Dabcyl include:

-

Low Background Fluorescence: Eliminating acceptor emission significantly improves the signal-to-noise ratio.[4][6]

-

Wider Dynamic Range: The "off" state is darker, making the "on" state appear brighter in comparison.[4][6]

-

Simplified Multiplexing: The absence of secondary fluorescence from the quencher allows for the simultaneous use of multiple, spectrally distinct fluorophores in a single assay.[4][6]

Photophysical Properties: The Dabcyl Absorption Spectrum

The utility of any quencher is fundamentally dictated by its absorption spectrum. Effective quenching via Förster Resonance Energy Transfer (FRET) requires significant overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (quencher).[4][7]

Dabcyl is characterized by a broad absorption band in the blue-to-green region of the visible spectrum.[4][8] Its key spectral properties are summarized below.

| Property | Value | Source(s) |

| Absorption Maximum (λmax) | ~453 nm | [5][8][9] |

| Effective Quenching Range | 380 - 550 nm | [5][6][9][10] |

| Molar Extinction Coefficient (ε at λmax) | ~32,000 M⁻¹cm⁻¹ | [8][9][10] |

It is crucial to recognize that the solvent environment can influence these properties. For instance, the absorption maximum of Dabcyl is ~451 nm in DMSO, while a hydrophilic derivative, hydrodabcyl, exhibits a λmax of 445 nm in aqueous buffer, demonstrating a slight hypsochromic (blue) shift.[3] This underscores the importance of characterizing probes under the final assay conditions.

The principle of spectral overlap is visualized below, showing an idealized representation of how the emission of a donor fluorophore like EDANS aligns with the Dabcyl absorption spectrum, enabling efficient energy transfer.

Caption: Idealized spectral overlap between a donor fluorophore and Dabcyl.

The Dual Nature of Dabcyl's Quenching Mechanism

Dabcyl's ability to quench fluorescence is not attributed to a single mechanism but rather a combination of processes, the prevalence of which depends on the specific probe architecture.

A. Förster Resonance Energy Transfer (FRET) FRET is a non-radiative, through-space energy transfer mechanism between a donor and an acceptor molecule.[7] Its efficiency is exquisitely sensitive to several factors:

-

Distance: Efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor (typically effective within 10-100 Å).[7][11]

-

Spectral Overlap: As discussed, the donor's emission spectrum must overlap with the acceptor's absorption spectrum.[7]

-

Orientation: The relative orientation of the donor and acceptor transition dipoles influences efficiency.[4]

In many protease substrates, where a peptide linker separates a fluorophore and Dabcyl, FRET is the dominant quenching mechanism.[12][13] Cleavage of the linker increases the distance beyond the effective Förster radius, disrupting FRET and restoring fluorescence.

B. Static (Contact) Quenching Static quenching occurs when the fluorophore and quencher form a non-fluorescent ground-state complex, often stabilized by hydrophobic or induced-dipole interactions.[2][4] This mechanism requires direct molecular contact and, unlike FRET, does not strictly depend on spectral overlap.[2]

This mode of quenching is particularly relevant for Molecular Beacons .[4][14] These are oligonucleotide probes that form a hairpin structure, forcing a 5'-fluorophore and a 3'-Dabcyl into intimate contact within the stem region.[15] When the loop region of the beacon hybridizes to a complementary nucleic acid target, the rigid stem duplex is disrupted, separating the fluorophore from the quencher and generating a signal.[16]

Caption: Comparison of FRET and Static quenching mechanisms with Dabcyl.

Practical Guide to Assay Design

A. Selecting the Right Fluorophore Partner The success of a Dabcyl-based probe hinges on choosing an appropriate fluorophore partner. Due to its absorption spectrum, Dabcyl is an excellent quencher for dyes that emit in the blue to green range.

| Fluorophore Class | Specific Examples | Quenching Efficiency | Source(s) |

| Naphthalenesulfonic Acids | EDANS | Excellent | [3][11][17] |

| Fluoresceins | FAM, FITC | Good to Excellent | [4][8][18] |

| Tetrachlorofluoresceins | TET | Good | [18] |

| Hexachlorofluoresceins | HEX | Good | [18] |

| Cyanines | Cy3 | Good | [18] |

| Near-Infrared Dyes | Cy5, Alexa 647 | Poor / Reduced | [4][18] |

Expert Insight: While Dabcyl can quench fluorescein, its spectral overlap is not perfect.[4] For applications demanding the highest possible quenching efficiency with fluorescein, quenchers like the Black Hole Quencher® BHQ-1 (λmax ~534 nm) or Eclipse™ Quencher (λmax ~522 nm) may provide superior performance.[4][9]

B. Key Applications and Design Considerations

-

Fluorogenic Protease Substrates: This is a classic application where a peptide sequence specific to a protease is synthesized with a fluorophore (e.g., EDANS) on one side of the cleavage site and Dabcyl on the other.[11][12][19] In the intact state, FRET keeps the fluorescence low. Proteolytic cleavage separates the pair, leading to a quantifiable increase in fluorescence that is proportional to enzyme activity.[12]

-

Molecular Beacons for Nucleic Acid Detection: These probes offer high specificity for detecting DNA or RNA sequences in real-time PCR and other homogeneous assays.[15][16] Key design rules include:

-

Loop: The loop sequence (typically 18-30 nucleotides) is complementary to the target.[15][20] Its melting temperature should be 7-10°C higher than the PCR annealing temperature.[20]

-

Stem: Two short, complementary sequences (5-7 nucleotides) flank the loop, forming the hairpin stem that enables contact quenching.[15]

-

C. Limitations and Modern Alternatives

The primary drawback of Dabcyl is its hydrophobicity, which can lead to poor solubility in aqueous biological buffers and may necessitate the use of organic co-solvents like DMSO.[3] This can be particularly problematic when working with small, already hydrophobic peptide substrates.[3]

To address this, hydrophilic alternatives have been developed. Hydrodabcyl , for example, demonstrates excellent water solubility while maintaining a similar absorption profile, making it a superior choice for many biochemical applications.[3][21] For quenching longer-wavelength fluorophores (orange to near-IR), other classes of dark quenchers, such as the BHQ and QSY dyes, are required as they possess red-shifted absorption spectra.[4][7][22]

Experimental Protocol: FRET-Based Protease Activity Assay

This protocol provides a self-validating framework for measuring protease activity using a generic EDANS/Dabcyl FRET peptide substrate. The causality is clear: enzyme activity directly correlates with the rate of fluorescence increase.

A. Materials and Reagents

-

FRET Substrate: Peptide containing the protease-specific cleavage sequence, labeled N-terminally with EDANS and C-terminally with Dabcyl. Stock solution prepared in DMSO (e.g., 10 mM).

-

Protease: Purified enzyme of interest. Stock solution prepared in an appropriate, amine-free buffer.

-

Assay Buffer: Biologically compatible buffer at the optimal pH for the protease (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0). Critical: Avoid primary amine buffers if using colorimetric protein quantification methods alongside the assay.

-

Inhibitor (Optional Control): A known, specific inhibitor for the target protease.

-

Instrumentation: Fluorescence microplate reader capable of excitation at ~340 nm and emission detection at ~490-515 nm.

-

Microplates: Black, opaque 96- or 384-well microplates to minimize background and light scatter.

B. Experimental Workflow

Caption: Workflow for a kinetic FRET-based protease assay.

C. Step-by-Step Methodology

-

Prepare Working Solutions:

-

Substrate: Dilute the 10 mM FRET substrate stock to a final working concentration (e.g., 20 µM, or 2x the final assay concentration) in Assay Buffer. The optimal concentration should be determined empirically but is often near the substrate's Km value.

-

Enzyme: Prepare a serial dilution of the protease in cold Assay Buffer. The concentration range should be chosen to yield a linear response in the assay.

-

Controls: Prepare a "no enzyme" control (Assay Buffer only) and a "no substrate" control for each enzyme concentration to measure background. If using an inhibitor, prepare a "fully inhibited" control.

-

-

Assay Setup (96-well plate format):

-

To appropriate wells, add 50 µL of the serially diluted enzyme solutions or control solutions.

-

Place the plate in the pre-warmed microplate reader (e.g., 37°C) and allow it to equilibrate for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the 2x FRET substrate working solution to all wells. The final volume will be 100 µL.

-

Immediately begin reading the plate in kinetic mode. Measure fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

For each enzyme concentration, subtract the background fluorescence (from "no substrate" or "t=0" reading).

-

Plot fluorescence intensity versus time. Identify the initial linear portion of the curve.

-

Calculate the initial reaction velocity (V₀) by determining the slope of this linear phase (ΔFluorescence / ΔTime).

-

Plot V₀ as a function of enzyme concentration. This plot should be linear, demonstrating that the assay is a valid measure of enzyme activity within this concentration range.

-

Conclusion

The Dabcyl quencher, despite being one of the earliest dark quenchers developed, remains a robust and cost-effective tool for a wide range of bioanalytical applications. Its well-characterized absorption spectrum makes it an ideal partner for fluorophores emitting in the blue-to-green spectral region, particularly in the design of FRET-based protease substrates and contact-quenched molecular beacons. While its utility is limited by its hydrophobicity and lack of absorption at longer wavelengths—shortcomings addressed by modern alternatives like Hydrodabcyl and the BHQ series—a thorough understanding of its photophysical properties and quenching mechanisms allows researchers to design sensitive, reliable, and self-validating assays for probing complex biological systems.

References

-

Butke, A., et al. (2017). Hydrodabcyl: A Superior Hydrophilic Alternative to the Dark Fluorescence Quencher Dabcyl. Analytical Chemistry. Available at: [Link]

-

metabion. (n.d.). Dabcyl. Available at: [Link]

-

Glen Research. (2003). Expanding Our Repertoire of Dark Quenchers: Black Hole Quenchers. Glen Report, 17.14. Available at: [Link]

-

Miles, L. (2025). Analysis of the fluorescence quenching properties of Dabcyl acid. ResearchGate. Available at: [Link]

-

Didenko, V.V. (2001). DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications. Biotechniques, 31(5), 1106-1121. Available at: [Link]

-

Eurofins Genomics. (n.d.). Dark Quencher Modifications. Available at: [Link]

-

Vale, N., et al. (2015). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Molecules, 20(8), 14973-14984. Available at: [Link]

-

Marras, S.A.E. (n.d.). Characterization of Molecular Beacons. Molecular Beacons Homepage. Available at: [Link]

-

Bio-Synthesis Inc. (2015). Design rules for Molecular Beacons. Available at: [Link]

-

Halgas, O., et al. (2015). Dual FRET assay for detecting receptor protein interaction with DNA. Nucleic Acids Research, 43(10), e67. Available at: [Link]

-

Tan, W., et al. (2004). Rationally Designed Molecular Beacons for Bioanalytical and Biomedical Applications. Analyst, 129(9), 847-852. Available at: [Link]

-

LifeTein. (2025). Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog. Available at: [Link]

-

Eurofins Genomics India. (2024). Dark Quencher Modifications. Available at: [Link]

-

Coussens, N.P., et al. (2012). Protease Assays. Assay Guidance Manual. Available at: [Link]

- Reed, M.W., et al. (2004). Fluorescent quenching detection reagents and methods. US Patent 6,699,975 B2.

-

Butke, A., et al. (2021). Chemoselective Attachment of the Water-Soluble Dark Quencher Hydrodabcyl to Amino Groups in Peptides and Preservation of Its Spectroscopic Properties over a Wide pH Range. ACS Omega. Available at: [Link]

-

Minogue, C.E., et al. (2011). Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. Bioconjugate Chemistry, 22(11), 2209-2216. Available at: [Link]

-

Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of HIV-1 Protease Using a Novel FRET Peptide Substrate. Available at: [Link]

Sources

- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. glenresearch.com [glenresearch.com]

- 5. metabion.com [metabion.com]

- 6. Dabcyl-3' Oligo Modifications from Gene Link [genelink.com]

- 7. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 8. DABCYL, General Purpose Quencher; 3' Modification-7371 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 9. Dark Quencher Modifications [eurofinsgenomics.co.in]

- 10. Dark Quencher Modifications | Eurofins India [eurofins.in]

- 11. lifetein.com [lifetein.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US6699975B2 - Fluorescent quenching detection reagents and methods - Google Patents [patents.google.com]

- 14. idtdna.com [idtdna.com]

- 15. Design rules for Molecular Beacons [biosyn.com]

- 16. molecular beacons [molecular-beacons.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. eurogentec.com [eurogentec.com]

- 20. What are the steps of a molecular beacon RT-PCR assay? | AAT Bioquest [aatbio.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

The In-Depth Technical Guide to Fluorescence Resonance Energy Transfer (FRET) with DABCYL

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of Fluorescence Resonance Energy Transfer (FRET) with a specific focus on the non-fluorescent quencher, DABCYL. We will delve into the core principles of FRET, the unique properties of DABCYL, and its practical applications in various biochemical assays. This document is designed to offer not just procedural steps but also the underlying scientific rationale to empower you in your experimental designs.

The Fundamental Principles of FRET

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another chromophore (the acceptor) in close proximity.[1] This energy transfer occurs without the emission of a photon from the donor and is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers.[1][2]

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive molecular ruler for probing molecular interactions and conformational changes in real-time.[1]

The Förster Radius (R₀)

A critical parameter in FRET is the Förster distance (R₀), which is the distance at which the energy transfer efficiency is 50%.[3] The R₀ value is characteristic of a specific donor-acceptor pair and is influenced by several factors, including the fluorescence quantum yield of the donor, the extinction coefficient of the acceptor, and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[3][4]

DABCYL: The Workhorse Dark Quencher

DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a widely used non-fluorescent acceptor, often referred to as a "dark quencher," in FRET-based assays.[5][6] Its popularity stems from its ability to accept energy from a donor fluorophore and dissipate it as heat, without emitting any fluorescence of its own.[7] This significantly reduces background signal and enhances the signal-to-noise ratio in FRET experiments.[8]

Photophysical Properties of DABCYL

The key to DABCYL's effectiveness lies in its broad absorption spectrum, which overlaps with the emission spectra of many common donor fluorophores.

| Property | Value | Reference |

| Absorption Maximum (λmax) | ~453 nm | [5] |

| Molar Extinction Coefficient (ε) | ~32,000 M⁻¹cm⁻¹ | [9] |

| Quenching Range | 380-530 nm | [9] |

Common FRET Pairs with DABCYL

The selection of an appropriate donor fluorophore is critical for successful FRET with DABCYL. The ideal donor should have an emission spectrum that significantly overlaps with DABCYL's absorption spectrum.

| Donor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Förster Distance (R₀) (Å) | Reference |

| EDANS | ~341 | ~471 | 33 | [6] |

| Fluorescein (FAM) | ~494 | ~518 | 47 | [10] |

| TET | ~521 | ~536 | - | [11] |

| HEX | ~535 | ~556 | - | [11] |

| Cy3 | ~550 | ~570 | - | [11] |

Note: Förster distances can vary depending on the specific molecular context and measurement conditions.

Advantages and Limitations of DABCYL

Advantages:

-

Dark Quencher: No background fluorescence, leading to high signal-to-noise ratios.[8]

-

Broad Absorption: Quenches a variety of donor fluorophores.[11]

-

Well-Characterized: Extensive literature and established protocols are available.

Limitations:

-

Limited Red-Wavelength Quenching: DABCYL is less effective at quenching fluorophores that emit at longer wavelengths (above 530 nm).[8][12]

-

Environmental Sensitivity: Its absorption spectrum can be influenced by the local environment.[12][13]

-

Lower Quenching Efficiency Compared to Modern Quenchers: For some applications, newer quenchers like the Black Hole Quencher™ (BHQ™) series offer superior performance.[8][14]

Practical Applications of DABCYL-Based FRET

The exquisite distance dependence of FRET with DABCYL has been harnessed in a multitude of applications, particularly in the fields of drug discovery and molecular diagnostics.

Protease Activity Assays

A primary application of DABCYL-based FRET is in the continuous monitoring of protease activity.[6] In this assay design, a peptide substrate containing a specific protease cleavage site is synthesized with a donor fluorophore (e.g., EDANS) on one side of the cleavage site and DABCYL on the other.

In the intact peptide, the close proximity of the donor and DABCYL results in efficient FRET, and the donor's fluorescence is quenched.[6] Upon addition of the target protease, the peptide is cleaved, leading to the separation of the donor and DABCYL. This separation disrupts FRET, resulting in a quantifiable increase in the donor's fluorescence.[15]

-

Reagent Preparation:

-

Prepare a stock solution of the DABCYL-EDANS labeled peptide substrate in a suitable buffer (e.g., Tris or HEPES) at a concentration of 1-10 mM.

-

Prepare a stock solution of the protease of interest in an appropriate assay buffer. The optimal buffer conditions (pH, ionic strength) should be determined empirically for each enzyme.

-

Prepare a series of dilutions of the protease for determining enzyme kinetics.

-

-

Assay Setup:

-

In a 96-well or 384-well microplate, add the assay buffer to each well.

-

Add the peptide substrate to each well to a final concentration of 1-10 µM.

-

To initiate the reaction, add the protease to the wells. Include a negative control with no enzyme.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader.

-

Set the excitation and emission wavelengths appropriate for the donor fluorophore (e.g., Ex: 340 nm, Em: 490 nm for EDANS).

-

Record the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The initial velocity of the reaction can be determined from the linear portion of the curve.

-

For inhibitor screening, compare the reaction rates in the presence and absence of the inhibitor.

-

Nucleic Acid Hybridization Assays

DABCYL is also extensively used in nucleic acid detection, most notably in the design of "molecular beacons."[16] Molecular beacons are single-stranded oligonucleotide probes that form a stem-loop structure.[17] A fluorophore is attached to one end of the oligonucleotide, and DABCYL is attached to the other.

In the absence of a complementary target sequence, the stem keeps the fluorophore and DABCYL in close proximity, leading to fluorescence quenching.[16] When the molecular beacon hybridizes to its target, it undergoes a conformational change that separates the fluorophore and DABCYL, resulting in the restoration of fluorescence.[16]

-

Probe and Primer Design:

-

Design a molecular beacon with a loop sequence complementary to the target nucleic acid.

-

The stem sequences should be complementary to each other and typically 5-7 nucleotides long.

-

Design PCR primers that amplify the region containing the target sequence.

-

-

Reaction Setup (for Real-Time PCR):

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and MgCl₂.

-

Add the forward and reverse primers to the master mix.

-

Add the DABCYL-labeled molecular beacon to a final concentration of 100-500 nM.

-

Add the template DNA to the reaction tubes. Include a no-template control.

-

-

Real-Time PCR and Data Acquisition:

-

Perform the real-time PCR in a suitable instrument.

-

The thermal cycling protocol should include an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.

-

Monitor the fluorescence at the emission wavelength of the fluorophore during the annealing step of each cycle.

-

-

Data Analysis:

-

The real-time PCR instrument software will generate an amplification plot showing the fluorescence intensity versus the cycle number.

-

The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the initial amount of target nucleic acid.

-

Synthesis and Labeling with DABCYL

The successful implementation of DABCYL-based FRET assays relies on the proper synthesis and labeling of peptides and oligonucleotides.

Peptide Synthesis and Labeling

DABCYL can be incorporated into peptides during solid-phase peptide synthesis (SPPS) or by post-synthetic modification.

-

During SPPS: Fmoc-Lys(DABCYL)-OH can be used as a building block to introduce DABCYL at a specific lysine residue within the peptide sequence.[5]

-

Post-Synthetic Modification: DABCYL succinimidyl ester (DABCYL-NHS) can be reacted with the N-terminal amine or the side chain of a lysine residue of a purified peptide.[5]

Oligonucleotide Synthesis and Labeling

DABCYL can be introduced into oligonucleotides using phosphoramidite chemistry during automated DNA synthesis.[18] Alternatively, an amine-modified oligonucleotide can be synthesized and then labeled with DABCYL-NHS ester post-synthetically.[12]

Troubleshooting Common Issues in DABCYL FRET Assays

| Issue | Potential Cause | Troubleshooting Steps |

| High Background Fluorescence | Incomplete quenching, probe degradation, or autofluorescence from sample components. | - Ensure proper probe design and purification. - Optimize the concentration of the probe. - Include a no-enzyme or no-target control to measure background. - Use a buffer with low autofluorescence. |

| Low Signal-to-Noise Ratio | Inefficient FRET or low quantum yield of the donor. | - Choose a donor-acceptor pair with a good spectral overlap. - Optimize the distance between the donor and quencher. - Ensure the donor fluorophore is in a favorable environment. |

| No or Weak Signal | Incorrect assay conditions, inactive enzyme, or degraded probe. | - Verify the activity of the enzyme with a known substrate. - Check the integrity of the labeled probe. - Optimize assay conditions (pH, temperature, buffer composition). |

Conclusion and Future Perspectives

DABCYL has been a cornerstone of FRET-based assays for decades, enabling countless discoveries in basic research and drug development. Its properties as a dark quencher make it a reliable and cost-effective choice for a wide range of applications. While newer quenchers with improved spectral properties have emerged, the extensive body of knowledge and established protocols surrounding DABCYL ensure its continued relevance in the field. As our understanding of molecular interactions deepens, DABCYL-based FRET will undoubtedly remain a powerful tool for unraveling the complexities of biological systems.

References

- Cui, W., et al. (2016). A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. Journal of Visualized Experiments, (113), 54148.

-

Reddit. (2020, October 7). Help with DNA oligo end labeling for FRET. Procedures? Recommended source/drains? Available kits? Retrieved from [Link]

- Bánóczi, Z., et al. (2019). Influence of the Dabcyl group on the cellular uptake of cationic peptides: short oligoarginines as efficient cell-penetrating peptides. Amino Acids, 51(10), 1475-1486.

- Kumar, A., et al. (2021). Structure–Uptake Relationship Study of DABCYL Derivatives Linked to Cyclic Cell‐Penetrating Peptides for Live‐Cell Delivery of Synthetic Proteins. Chemistry–A European Journal, 27(49), 12543-12550.

- Didenko, V. V. (2001). DNA probes using fluorescence resonance energy transfer (FRET)

-

Olympus. (n.d.). Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Schematic representation of FRET-based enzymatic assay using Dabcyl-EDANS appended peptide substrate. (b) Mechanism of SrtA-catalyzed reactions. Retrieved from [Link]

-

LifeTein. (2025, June 12). Fluorescent Labeling Pairs with EDANS and DABCYL. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]

-

ResearchGate. (2025, May 30). [Troubleshooting] Can Dabcyl acid quench all fluorescent groups? Retrieved from [Link]

- Hossain, M. S., et al. (2021). Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay. Heliyon, 7(3), e06573.

-

Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of HIV-1 Protease Using a Novel FRET Peptide Substrate. Retrieved from [Link]

- Visser, A. J. W. G., et al. (2012).

- Piston, D. W., & Kremers, G. J. (2007). Overcoming limitations of FRET measurements. Trends in biochemical sciences, 32(9), 407-414.

- Meger, A. C., & Piston, D. W. (2011). Estimating the distance separating fluorescent protein FRET pairs. Biophysical journal, 100(5), 1333-1341.

-

ResearchGate. (2025, September 25). Synthesis, In Vitro Evaluation, and In Vivo Metabolism of Fluor/Quencher Compounds Containing IRDye 800CW and Black Hole Quencher-3 (BHQ-3). Retrieved from [Link]

-

Wikipedia. (n.d.). Förster resonance energy transfer. Retrieved from [Link]

- Jhaveri, S., et al. (2000). In vitro selection of molecular beacons. Journal of the American Chemical Society, 122(11), 2469-2473.

- Wieden, H. J., & Brouwer, J. (2008). Signal/noise analysis of FRET-based sensors. Biophysical journal, 95(1), 1-11.

- Martins, P. M., et al. (2019). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Molbank, 2019(4), M1091.

-

Walsh, R., & Waters, J. (2023, May 8). Optimizing Signal to Noise Ratio [Video]. YouTube. Retrieved from [Link]

-

Bio-Synthesis. (2015, September 23). Design rules for Molecular Beacons. Retrieved from [Link]

- Piston, D. W. (2009). FRET: signals hidden within the noise. Biophysical journal, 97(5), 1239-1240.

- Wang, L., et al. (2005). Molecular engineering of DNA: molecular beacons.

-

Addgene. (2014, November 5). Tips for Using FRET in Your Experiments. Retrieved from [Link]

-

Dong, J., & Kistler, C. (2022, August 1). Key Steps to Follow in a FRET Experiment. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Photostability studies of drug substances and products: Practical implications of the ICH guideline. Retrieved from [Link]

-

Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Photostability testing of pharmaceutical products. Retrieved from [Link]

Sources

- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 2. blog.addgene.org [blog.addgene.org]

- 3. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]

- 4. Förster Distance Calculator | AAT Bioquest [aatbio.com]

- 5. Peptide Labeling [sigmaaldrich.com]

- 6. lifetein.com [lifetein.com]

- 7. Peptide Analysis, Sequencing and Synthesis—Section 9.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. BLACK HOLE QUENCHER™ (BHQ™) [sigmaaldrich.com]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescent Peptide Labeling Reagents | AAT Bioquest [aatbio.com]

- 13. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]

- 14. bioluminor.com [bioluminor.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Beacon Introduction [genelink.com]

- 17. Design rules for Molecular Beacons [biosyn.com]

- 18. What are the steps of a molecular beacon RT-PCR assay? | AAT Bioquest [aatbio.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to DABCYL as a Non-Fluorescent Quencher

This guide provides a comprehensive technical overview of 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL), a foundational non-fluorescent or "dark" quencher. We will delve into the core mechanisms governing its function, explore its synergistic partnerships with various fluorophores, and detail its practical application in critical life science research, from nucleic acid detection to high-throughput drug screening. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of DABCYL for robust and sensitive assay design.

The Fundamental Principle: Why a "Dark" Quencher?

In the landscape of molecular probes, the ability to effectively quench a fluorescent signal is as crucial as the signal itself. DABCYL serves as a premier example of a non-fluorescent acceptor, often referred to as a "dark quencher." Unlike fluorescent quenchers, which absorb energy and re-emit it as light at a different wavelength, DABCYL absorbs the energy from a donor fluorophore and dissipates it primarily as heat (vibrational energy). This fundamental property is paramount to its utility, as it eliminates the background fluorescence inherent to fluorescent quenchers, thereby significantly increasing the signal-to-noise ratio and overall sensitivity of an assay.

The quenching efficiency of DABCYL is not uniform across the entire light spectrum. Its absorption spectrum is broad, typically ranging from 400 to 550 nm, with a maximum absorption peak around 453 nm. This makes it an effective quencher for a wide array of donor fluorophores that emit in the blue to green range of the spectrum.

Mechanism of Action: Förster Resonance Energy Transfer (FRET)

The quenching action of DABCYL is predominantly mediated by a quantum mechanical process known as Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer mechanism wherein an excited donor fluorophore transfers its energy to a proximal acceptor molecule, in this case, DABCYL.

Several key conditions must be met for efficient FRET to occur:

-

Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of the DABCYL quencher. This spectral synergy is the most critical factor for effective quenching.

-

Proximity: The donor and acceptor moieties must be in close spatial proximity, typically within 10-100 Å (1-10 nanometers). The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET an extremely sensitive "molecular ruler."

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

When these conditions are met, the donor fluorophore, upon excitation, transfers its energy to DABCYL instead of emitting a photon. Because DABCYL dissipates this energy non-radiatively, the system remains dark. Any process that increases the distance between the donor and DABCYL disrupts FRET, leading to a restoration of the donor's fluorescence—a clear and measurable signal.

Caption: FRET mechanism with DABCYL as the quencher.

Common Fluorophore Partners for DABCYL

The selection of a suitable donor fluorophore is dictated by the spectral overlap with DABCYL's absorption profile. DABCYL is most effective at quenching fluorophores that emit in the blue to yellow-green region of the spectrum.

| Fluorophore Donor | Excitation Max (nm) | Emission Max (nm) | Förster Distance (R₀) in Å |

| EDANS | ~336 | ~490 | ~33 |

| Fluorescein (FAM) | ~494 | ~520 | ~42 |

| Tetrachlorofluorescein (TET) | ~521 | ~536 | Not Widely Reported |

| JOE | ~520 | ~548 | Not Widely Reported |

| HEX | ~535 | ~556 | Not Widely Reported |

Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value can vary depending on the specific molecular context and buffer conditions.

Key Applications and Methodologies

The "on/off" signaling capability of DABCYL-based FRET probes has been harnessed in a variety of powerful molecular tools.

Molecular Beacons: Probing Nucleic Acids

Molecular beacons are single-stranded oligonucleotide probes that adopt a stem-loop (hairpin) structure. A fluorophore is attached to one end of the strand and DABCYL to the other. In the closed, hairpin confirmation, the fluorophore and DABCYL are held in close proximity, resulting in efficient quenching of the fluorescence. When the probe sequence in the loop hybridizes to its complementary target DNA or RNA, the beacon undergoes a conformational change, forcing the stem apart. This physical separation of the fluorophore from the DABCYL quencher disrupts FRET and restores fluorescence, providing a direct and specific signal of target presence.

Caption: Molecular beacon mechanism for nucleic acid detection.

FRET-Based Protease Assays: Enzyme Activity and Inhibition

DABCYL is extensively used in the development of sensitive assays to measure protease activity. The core of this assay is a short peptide substrate that contains a recognition sequence for a specific protease. A donor fluorophore (e.g., EDANS) is attached to one end of the peptide, and DABCYL is attached to the other. In its intact state, the peptide is quenched. Upon introduction of the active protease, the peptide is cleaved at the recognition site, releasing the fluorophore from the proximity of the DABCYL quencher. This cleavage event leads to a time-dependent increase in fluorescence intensity that is directly proportional to the protease activity. This format is highly amenable to high-throughput screening (HTS) for identifying protease inhibitors.

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the FRET peptide substrate (e.g., EDANS/DABCYL-labeled peptide) in a suitable solvent like DMSO.

-

Prepare an assay buffer appropriate for the protease of interest (e.g., Tris-HCl with required cofactors like Ca²⁺ or Zn²⁺).

-

Prepare a stock solution of the purified protease in the assay buffer.

-

If screening for inhibitors, prepare stock solutions of test compounds in DMSO.

-

-

Assay Setup (96- or 384-well plate):

-

Enzyme Reaction Wells: Add assay buffer, the protease solution, and vehicle control (DMSO).

-

Inhibitor Wells: Add assay buffer, the protease solution, and the test compound.

-

No Enzyme Control (Background): Add assay buffer and the FRET peptide substrate.

-

Complete Hydrolysis Control (Maximum Signal): Add assay buffer, FRET peptide substrate, and a high concentration of a non-specific protease (like trypsin) to ensure complete cleavage.

-

-

Initiation and Measurement:

-

Equilibrate the plate to the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the FRET peptide substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the donor fluorophore.

-

Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (No Enzyme Control) from all readings.

-

Plot fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

For inhibitor screening, calculate the percent inhibition by comparing the reaction velocity in the presence of the compound to the vehicle control.

-

Caption: Workflow of a FRET-based protease assay using a DABCYL-quenched substrate.

Conclusion: The Enduring Utility of DABCYL

Despite the development of newer "super-quenchers," DABCYL remains a workhorse in molecular probe design due to its reliability, cost-effectiveness, and well-understood properties. Its ability to act as a non-fluorescent sink for energy via FRET provides a robust mechanism for creating highly sensitive "turn-on" sensors for a vast range of biological events. From the detection of specific nucleic acid sequences with molecular beacons to the high-throughput screening of enzyme inhibitors, DABCYL-based probes continue to be an indispensable tool in the modern life science laboratory.

References

-

Bio-Rad Laboratories. (n.d.). What are Dark Quenchers? Retrieved from [Link]

-

Setareh Biotech. (n.d.). DABCYL, acid. Retrieved from [Link]

-

ATDBio. (n.d.). DABCYL (4-(4'-dimethylaminophenylazo)benzoic acid). Retrieved from [Link]

-

Bajar, B. T., et al. (2016). A Guide to Fluorescent Protein FRET Pairs. Sensors (Basel), 16(9), 1488. Retrieved from [Link]

-

Eurogentec. (n.d.). Molecular Beacons. Retrieved from [Link]

An In-Depth Technical Guide to DABCYL SE Dye for FRET Probe Design

This guide provides a comprehensive technical overview of 4-((4-(Dimethylamino)phenyl)azo)benzoic acid, succinimidyl ester (DABCYL SE), a cornerstone reagent for the design and synthesis of Förster Resonance Energy Transfer (FRET) probes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, practical methodologies, and critical considerations for leveraging DABCYL SE in your experimental workflows.

The Foundation: Understanding FRET and the Role of a Dark Quencher

Förster Resonance Energy Transfer (FRET) is a powerful mechanism that describes the non-radiative transfer of energy from an excited-state fluorophore (the donor) to a nearby chromophore (the acceptor).[1][2] This energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a range of 10-100 Å.[3] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a molecular ruler for probing conformational changes and binding events in biomolecules.

While FRET can occur between two fluorophores, the use of a non-fluorescent acceptor, or "dark quencher," offers significant advantages.[1] DABCYL is a prime example of such a dark quencher.[4] It absorbs the energy from the donor fluorophore and dissipates it as heat, rather than re-emitting it as light.[1] This eliminates the background fluorescence inherent to fluorescent acceptors, leading to a superior signal-to-noise ratio and a wider dynamic range in FRET-based assays.[1][4]

DABCYL SE: A Detailed Profile

DABCYL SE is an amine-reactive derivative of the DABCYL chromophore.[5] The succinimidyl ester (SE) group is the key to its utility, enabling covalent attachment to biomolecules.

Chemical Properties and Reaction Mechanism

DABCYL SE is a stable compound that readily reacts with primary and secondary amines under mild conditions to form a stable amide bond.[6] This reaction, known as aminolysis, is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the succinimidyl ester, leading to the displacement of the N-hydroxysuccinimide (NHS) leaving group.